molecular formula C11H19NO4 B7577652 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid

Cat. No. B7577652
M. Wt: 229.27 g/mol
InChI Key: HCDHJSWSDCXNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid, also known as BPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPOA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have interesting properties that make it a promising candidate for further study.

Mechanism of Action

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid acts as a positive allosteric modulator of GABA receptors, which are the main inhibitory receptors in the brain. This means that 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have a range of biochemical and physiological effects. In animal studies, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been shown to increase the activity of GABA receptors in the brain, leading to a decrease in anxiety-like behavior. 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is its specificity for GABA receptors. Unlike benzodiazepines, which can bind to a range of receptors, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has a more selective action. This makes it a useful tool for studying the role of GABA receptors in various physiological processes. However, one limitation of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is its relatively low potency compared to other GABA receptor modulators. This means that higher concentrations of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid may be required to achieve the desired effects.

Future Directions

There are several potential future directions for research on 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid. One area of interest is the development of more potent derivatives of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid that could be used in clinical settings. Another area of interest is the study of the long-term effects of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid on GABA receptor function and the potential for tolerance or dependence. Finally, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid could be used as a tool for studying the role of GABA receptors in various neurological disorders, including anxiety, epilepsy, and schizophrenia.
Conclusion
In conclusion, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is a promising compound that has potential applications in various areas of scientific research. Its specificity for GABA receptors makes it a useful tool for studying the role of these receptors in physiological processes and neurological disorders. Further research is needed to fully understand the potential of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid and its derivatives in clinical settings.

Synthesis Methods

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of piperidine followed by the introduction of a butanoyl group. The final step involves the deprotection of the amine group to yield 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid.

Scientific Research Applications

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of neuroscience, where 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have a modulatory effect on GABA receptors. This makes it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

2-(1-butanoylpiperidin-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-3-10(13)12-6-4-9(5-7-12)16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDHJSWSDCXNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Butanoylpiperidin-4-yl)oxyacetic acid

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